N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide
Description
N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the nitrogen atom and a tetrahydrofuran (THF)-3-yl substituent. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including antiviral and enzyme modulation activities. Its structure combines the sulfonamide pharmacophore with a cyclic ether moiety, which may influence solubility, metabolic stability, and target binding efficiency.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-methyl-1-(oxolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7-11(8,9)5-6-2-3-10-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
LYOKCCYNRSKVNC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide typically involves the reaction of tetrahydrofuran derivatives with methanesulfonyl chloride and methylamine . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted sulfonamides .
Scientific Research Applications
N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biological processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide and similar sulfonamide derivatives:
Key Observations:
Substituent Impact on Activity: The N-methyl-THF-3-yl group in the target compound may enhance solubility compared to bulkier analogs like ZINC65541163 (which has a phenylpropyl substituent). However, the latter’s extended hydrophobic groups likely improve target binding in antiviral contexts .
Stereochemical Considerations :
- The (3S)-THF configuration in ZINC65541163 suggests stereochemistry plays a role in antiviral activity, a factor that may apply to the target compound if similar chirality is present .
Synthetic Accessibility :
- Parallel chemistry approaches (as used for the compound in ) are likely applicable to the synthesis of this compound, enabling scalable production .
Research Findings and Implications
Antiviral Potential:
- ZINC65541163, a structural analog, was identified as a ligand for allosteric sites in viral proteins, highlighting the relevance of sulfonamide-THF hybrids in antiviral drug discovery. The target compound’s simpler structure may offer advantages in pharmacokinetic optimization .
Physicochemical Properties:
- The molecular weight (191.25 g/mol) and moderate polarity of the target compound suggest favorable blood-brain barrier penetration compared to heavier analogs like 161814-49-9 (460.55 g/mol) .
Challenges and Limitations:
- Lack of enantiomeric resolution data (e.g., via parameters like Rogers’ η or Flack’s x) for the THF-3-yl group raises questions about stereochemical purity, which could impact biological activity .
Biological Activity
N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is a compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.
This compound is characterized by its unique structure that includes a tetrahydrofuran ring and a methanesulfonamide group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, potentially binding to receptors or enzymes, which modulates their activity. This interaction can lead to alterations in cellular signaling pathways, thereby influencing various biological processes such as enzyme activity and gene expression.
1. Enzyme Interactions
This compound has been studied for its role in enzyme interactions. It serves as a precursor in the synthesis of pharmaceutical compounds aimed at treating neurological disorders, indicating its potential therapeutic applications.
2. Anticancer Potential
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against HeLa and MDA-MB-231 cancer cells, with IC50 values ranging from 4.87 μM to 6.72 μM . This suggests that modifications to the core structure could enhance its anticancer efficacy.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies revealed that certain derivatives possess bactericidal properties with minimum inhibitory concentrations (MICs) below 0.5 μM . This highlights its potential in treating infections caused by resistant strains.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
